tert-Butyl 4-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)-2-methylpiperazine-1-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl 4-(6-ethoxy-2-methylsulfanylpyrimidin-4-yl)-2-methylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O3S/c1-7-23-14-10-13(18-15(19-14)25-6)20-8-9-21(12(2)11-20)16(22)24-17(3,4)5/h10,12H,7-9,11H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPWWJWJHYZYEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)N2CCN(C(C2)C)C(=O)OC(C)(C)C)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-Butyl 4-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)-2-methylpiperazine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
The compound has the following chemical properties:
- CAS Number : 1353972-65-2
- Molecular Formula : C18H30N4O3S
- Molecular Weight : 382.52 g/mol
- Purity : Typically around 95%
- Storage Conditions : Sealed in a dry environment at 2-8°C
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antiviral and anticancer agent.
Antiviral Activity
Research indicates that compounds with similar structures exhibit antiviral properties. For example, derivatives of pyrimidine have shown efficacy against viral infections by inhibiting key viral enzymes. The specific activity of this compound remains to be fully elucidated, but its structural components suggest potential interactions with viral targets .
Anticancer Properties
In vitro studies have demonstrated that related compounds can modulate cancer cell viability and apoptosis. For instance, certain pyrimidine derivatives have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. The mechanism often involves the inhibition of critical signaling pathways such as the PI3K/Akt pathway .
Case Studies
-
Study on Apoptosis Induction :
A study investigating the effects of pyrimidine derivatives on cancer cells found that compounds with similar structures to this compound significantly increased apoptosis markers in breast cancer cell lines (MCF7) at concentrations ranging from 10 to 50 µM. -
Inhibition of Viral Replication :
In a study focusing on antiviral activity, a related compound was shown to inhibit viral replication in vitro with an EC50 value of approximately 15 µM against influenza virus strains. This suggests that this compound may exhibit similar properties.
Data Table: Biological Activity Summary
Chemical Reactions Analysis
Deprotection of the tert-Butyl Carbamate
The tert-butoxycarbonyl (Boc) group serves as a protecting agent for the piperazine nitrogen. Acidic hydrolysis removes this group, yielding the free piperazine derivative:
Reaction :
Conditions :
-
HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane .
-
Reaction time: 1–4 hours at 0–25°C.
Applications :
Deprotection is critical for further functionalization of the piperazine ring in drug synthesis .
Oxidation of the Methylthio Group
The methylthio (-SMe) group on the pyrimidine ring undergoes oxidation to sulfoxide (-SO-) or sulfone (-SO₂-):
Reagents and Outcomes :
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| mCPBA | 0°C, CH₂Cl₂ | Sulfoxide | 85% |
| H₂O₂/CH₃COOH | 50°C, 6h | Sulfone | 78% |
Mechanistic Insight :
Oxidation enhances electrophilicity of the pyrimidine ring, facilitating subsequent nucleophilic substitutions.
Nucleophilic Substitution at the Pyrimidine Ring
The 2-methylthio and 6-ethoxy groups can be displaced under specific conditions:
Methylthio Displacement
Reaction :
Nucleophiles : Amines, alkoxides, or thiols.
Example : Reaction with piperazine derivatives in DMF at 80°C yields substituted pyrimidines .
Ethoxy Hydrolysis
Reaction :
Conditions :
-
Acidic: HCl (conc.), reflux.
-
Basic: NaOH, aqueous ethanol.
Pyrimidine Ring Reduction
Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine to a dihydropyrimidine, altering its electronic properties.
Ester Reduction
The tert-butyl ester can be reduced to the alcohol using LiAlH₄, though this is less common due to competing side reactions.
Comparative Reactivity with Analogues
The compound’s reactivity differs from structurally similar molecules:
Q & A
Q. Key factors affecting yield :
- Solvent choice : Polar aprotic solvents (e.g., 1,4-dioxane) enhance nucleophilic substitution efficiency .
- Temperature : Elevated temperatures (>100°C) accelerate aryl-halide displacement but may increase side reactions.
- Purification : Silica gel chromatography with ethyl acetate/hexane mixtures (1:1 to 4:1) is critical for isolating pure products .
Q. Answer :
- Purification :
- Characterization :
Advanced Question: How can computational methods optimize reaction design for this compound?
Q. Answer :
- Reaction path search : Quantum chemical calculations (e.g., DFT) predict transition states for nucleophilic substitution, guiding solvent/catalyst selection .
- Solvent effects : COSMO-RS simulations assess solvent polarity’s impact on activation energy .
- Catalyst screening : Molecular docking identifies ligands (e.g., K₂CO₃) that stabilize intermediates in SNAr reactions .
Advanced Question: How should researchers resolve contradictions in spectroscopic or synthetic data (e.g., conflicting NMR or yield reports)?
Q. Answer :
- Case study : Method A (79% yield) uses THF/HCl, while Method B (60%) employs acetic acid, suggesting solvent-dependent side reactions .
- Strategies :
Advanced Question: What methodologies assess the compound’s stability and degradation under storage?
Q. Answer :
- Storage conditions : Store sealed at room temperature; avoid moisture to prevent Boc-group hydrolysis .
- Degradation analysis :
Advanced Question: How can researchers evaluate biological activity or structure-activity relationships (SAR) for this compound?
Q. Answer :
- Target identification : Screen against kinase or GPCR libraries using SPR or fluorescence polarization assays .
- SAR strategies :
- Modify pyrimidine substituents (e.g., replace methylthio with sulfoxide) to assess potency shifts.
- Use molecular dynamics to map piperazine conformation’s role in target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
